molecular formula C10H20O3 B1666293 3-Hydroxydecanoic acid CAS No. 14292-26-3

3-Hydroxydecanoic acid

Cat. No.: B1666293
CAS No.: 14292-26-3
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxydecanoic acid is a medium-chain 3-hydroxy fatty acid . It has been found to be involved in the fatty acid biosynthesis pathway . In the context of bio-based catalytic reactions, it has been observed that Ru-based systems were identified as the most active catalysts for the deoxygenation of this compound .

Mode of Action

The compound interacts with its targets through a process of selective deoxygenation. This process occurs in an aqueous phase and H2-atmosphere over supported metal catalysts . In the absence of a Brønsted acidic additive, the product selectivity could be directed to either secondary alcohols or linear alkanes .

In the context of plant immunity, the S-domain-type receptor-like kinase (SD-RLK) LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) from Arabidopsis thaliana senses medium-chain 3-hydroxy fatty acids, such as this compound, to activate pattern-triggered immunity .

Biochemical Pathways

The biochemical pathways affected by this compound include the fatty acid biosynthesis pathway . The compound can also be selectively deoxygenated to either linear alkanes or secondary alcohols . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .

Pharmacokinetics

It has been observed that the unique fatty acids in royal jelly, including 10-hydroxy-2-decenoic acid and 10-hydroxydecanoic acid, are associated with many health benefits .

Result of Action

The result of the action of this compound is the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances .

In the context of plant immunity, the activation of pattern-triggered immunity is a significant result of the action of this compound .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a Brønsted acidic additive and the type of catalyst used . The compound’s action, efficacy, and stability can be tailored by adjusting these factors .

Safety and Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

Recent research has explored the use of 3-Hydroxydecanoic acid in the development of novel biodegradable and biocompatible formulations of drugs . For example, a PHA monomer, namely this compound, was added to films to achieve an enhanced synergistic effect with polyenes against fungal growth .

Biochemical Analysis

Biochemical Properties

3-Hydroxydecanoic acid is involved in various biochemical reactions. It is known to interact with enzymes and proteins, such as the S-domain-type receptor-like kinase (SD-RLK) LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) from Arabidopsis thaliana . The nature of these interactions involves the activation of pattern-triggered immunity .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by activating immune signaling

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It binds to the AtLORE-ECD, which auto-phosphorylates AtLORE upon this compound sensing and activates the receptor-like cytoplasmic kinase PBS1-LIKE . This leads to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function is limited. It has been used in selective deoxygenation experiments, indicating its stability under certain conditions .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through microbial fermentation. One method involves the use of recombinant strains of Pseudomonas putida, where genes encoding specific enzymes are introduced to facilitate the production of this compound . The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For example, a fed-batch fermentation process using Pseudomonas putida can produce significant quantities of this compound . This method is advantageous due to its efficiency and the ability to produce high yields of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxydecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

3-Hydroxydecanoic acid can be compared with other similar compounds such as:

  • 3-Hydroxyhexanoic acid
  • 3-Hydroxyoctanoic acid
  • 3-Hydroxydodecanoic acid

Uniqueness:

Properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
Quantity
3.2 mL
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reactant
Reaction Step One
Quantity
21 g
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reactant
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16 g
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reactant
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75 mL
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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15.4 g
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reactant
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140 mL
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solvent
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70 mL
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solvent
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Quantity
11.1 g
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catalyst
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Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
Name
lithium tert butyl
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
n-octyl aldehyde
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0 (± 1) mol
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0 (± 1) mol
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Name
(±)-tert butyl acetyl-3-hydroxydecanoic acid
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

      A: Research using the enzyme OleD, involved in olefin biosynthesis, has shown a preference for the (2R,3S)-isomer of 3-hydroxydecanoic acid. [] While the specific impact of stereochemistry on its role as an immune elicitor in plants is not fully elucidated, the (R)-enantiomer of this compound is known to be the most potent immune elicitor. []

        ANone: The molecular formula of this compound is C10H20O3, and its molecular weight is 188.26 g/mol.

          A: While specific spectroscopic data is not provided in the provided research papers, the structure of this compound and related compounds has been elucidated using various spectroscopic methods including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). [, , , , ]

          • Q: How stable are this compound containing polyhydroxyalkanoates (PHAs) at elevated temperatures? A: Research shows that medium-chain-length PHAs (mcl-PHAs), containing this compound as a monomer, exhibit thermal degradation starting around 308°C, with complete degradation occurring by 370°C. []

            A: this compound is a common monomer found in mcl-PHAs, which are synthesized by various bacteria like Pseudomonas species. [, , , , , , ] These bacteria utilize enzymes like PhaG, which can act as either a (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) thioesterase or a (R)-3-hydroxydecanoyl-ACP:CoA transferase, to channel this compound into PHA biosynthesis. [, , ]

              A: Yes, several studies have demonstrated strategies to increase this compound production in bacteria. Co-expressing the phaG gene with the tesB gene, encoding thioesterase II, in Escherichia coli enhanced this compound production compared to expressing phaG alone. [, ] Additionally, introducing the tesB gene into a PHA synthase-negative strain of Pseudomonas putida enabled extracellular this compound production. [, ] Moreover, optimizing the carbon to nitrogen ratio in the growth media, particularly under nitrogen-limiting conditions, can further enhance this compound production. [, ]

              • A: While the provided research papers do not delve into specific computational chemistry studies focused on this compound, they highlight the potential for computational tools in understanding the structure-activity relationships of this molecule, particularly regarding its interaction with the LORE receptor in plants and the development of novel antimicrobial agents targeting rhamnolipid synthesis. [, ]

                A: Studies focusing on lipid A analogs, which share structural similarities with this compound, demonstrate that the chain length of the acyl groups can significantly influence their biological activity. Analogs with shorter acyl chains often exhibit different biological profiles compared to their natural counterparts. [] This suggests that modifications to the chain length of this compound could potentially alter its binding affinity to the LORE receptor and subsequently its immune-eliciting properties. [, ]

                  A: Research on this compound's role as a plant immune elicitor emphasizes the importance of the 3-hydroxy group for recognition by the LORE receptor. [, ] Therefore, modifications to this functional group are likely to have significant impacts on its activity.

                    A: Research suggests that incorporating this compound into mcl-PHA films, along with antifungal agents like nystatin and amphotericin B, enhances their efficacy against various pathogenic fungi. [] The addition of this compound contributes to a synergistic effect, leading to improved antifungal activity. []

                        • A: As a monomer in mcl-PHAs, alternatives to this compound include other medium-chain-length 3-hydroxyalkanoic acids, such as 3-hydroxyoctanoic acid and 3-hydroxydodecanoic acid. [, ] The specific choice of monomer influences the properties of the resulting PHA, allowing for tailoring of the material properties based on the desired application. [, ]
                        • A: Mcl-PHAs, including those containing this compound, are biodegradable polyesters. [, ] This inherent biodegradability makes them an attractive alternative to traditional petroleum-based plastics, offering a more sustainable approach to plastic production and waste management. [, ]

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